4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate
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Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the compound in 88% yield . The reaction is characterized by its short reaction times, high yield, clean reaction profile, and operational simplicity .
Chemical Reactions Analysis
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Acylation: The compound can be further acylated to form derivatives with potential biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the development of fluorescent chemosensors and materials science.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and monoamine oxidase, leading to its biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate include other coumarin derivatives such as:
7-hydroxy-2H-chromen-2-one: Known for its use in the synthesis of various coumarin-based compounds.
4-chlorobenzoyl chloride: Used as a reagent in the synthesis of coumarin derivatives.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar biological activities.
Properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGVRPCZEJHVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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